molecular formula C16H15FN2O3 B4286400 methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate

methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate

Cat. No. B4286400
M. Wt: 302.30 g/mol
InChI Key: ZVFCPNMTVCIZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate is a chemical compound that belongs to the class of amide compounds. It is commonly used in scientific research as a tool compound to investigate the mechanism of action of various biological processes.

Scientific Research Applications

Methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate has a wide range of applications in scientific research. It is commonly used as a tool compound to investigate the mechanism of action of various biological processes such as protein-protein interactions, enzyme activity, and receptor-ligand binding. It is also used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes and receptors, thereby modulating their activity.
Biochemical and Physiological Effects:
Methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and receptors, including proteases, kinases, and G protein-coupled receptors. It has also been shown to modulate the expression of genes involved in various biological processes such as inflammation, cell proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate in lab experiments is its high specificity and selectivity. It can be used to selectively inhibit the activity of a specific enzyme or receptor without affecting other biological processes. However, one of the main limitations of using this compound is its potential toxicity and off-target effects, which can lead to false-positive or false-negative results.

Future Directions

There are several future directions for the use of methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate in scientific research. One potential direction is the development of more potent and selective analogs of this compound. Another potential direction is the use of this compound in drug discovery and development, particularly in the development of novel therapeutics for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance their efficacy and reduce their toxicity.

properties

IUPAC Name

methyl 4-[(4-fluorophenyl)methylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-15(20)12-4-8-14(9-5-12)19-16(21)18-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFCPNMTVCIZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(4-fluorobenzyl)carbamoyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.